(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUIUBJMRRZMDV-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36176-90-6 | |
| Record name | 36176-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of 4-Bromobenzaldehyde with 4-Methylbenzenesulfonamide
The primary method for synthesizing this compound involves the acid-catalyzed condensation of 4-bromobenzaldehyde and 4-methylbenzenesulfonamide (p-toluenesulfonamide). This reaction proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine linkage.
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Reactants :
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4-Bromobenzaldehyde (9.25 g, 50 mmol)
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4-Methylbenzenesulfonamide (8.56 g, 50 mmol)
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Solvent : Toluene (100 mL)
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Catalyst : p-Toluenesulfonic acid (0.5 g, 2.6 mmol)
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Conditions : Reflux under nitrogen for 12–24 hours.
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Workup : The mixture is concentrated, and the residue is recrystallized from THF/hexane.
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Yield : 78% (13.20 g) as a white solid.
Key Observations :
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The reaction is highly sensitive to moisture, necessitating anhydrous conditions.
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Equimolar ratios of aldehyde and sulfonamide prevent side reactions, such as over-aldolization.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Toluene is preferred due to its ability to azeotrope water, driving the equilibrium toward imine formation. Alternative solvents like THF or DCM result in lower yields (<60%) due to poor water removal.
Table 1. Solvent Screening for Imine Formation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 78 |
| THF | 65 | 54 |
| DCM | 40 | 32 |
| Ethanol | 78 | 28 |
Catalytic Systems
Brønsted acids (e.g., p-TsOH) outperform Lewis acids (e.g., ZnCl₂) in promoting condensation. The use of molecular sieves (4Å) further enhances yields by adsorbing water.
Characterization and Analytical Data
Spectroscopic Properties
The structure of this compound is confirmed via:
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar geometry at the imine nitrogen, with a dihedral angle of 8.2° between the aryl rings, confirming the (E)-configuration.
Applications in Organic Synthesis
β-Lactam Formation
This compound reacts with diphenylketene under NHC (N-heterocyclic carbene) catalysis to form β-lactams. For example, the synthesis of (±)-4-(4-bromophenyl)-3,3-diphenyl-1-tosylazetidin-2-one proceeds in 89% yield.
Mechanistic Insight :
The reaction involves [2+2] cycloaddition between the imine and ketene, followed by ring closure. Steric effects from the 4-bromo substituent favor trans-diastereoselectivity.
Aziridination Reactions
In the presence of trifluoroethyl sulfonium salts, the imine undergoes [2+1] cyclization to form aziridines. Yields exceed 80% when using TBAF as a base in DMF.
Scale-Up and Industrial Relevance
Pilot-scale preparations (100 g) maintain high yields (75–80%) using continuous distillation to remove water. The compound’s stability under refrigeration (−20°C) makes it suitable for long-term storage.
Challenges and Limitations
Chemical Reactions Analysis
(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on the benzylidene ring significantly influence the behavior of analogous sulfonamide Schiff bases. A comparative analysis is provided below:
Key Findings :
- Electron-Withdrawing Groups (EWGs) : The 4-bromo substituent provides stronger electrophilicity compared to chloro or fluoro analogs, enhancing reactivity in catalytic and cyclization reactions .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-Cl) exhibit reduced reactivity due to steric hindrance, whereas para-substituted analogs (e.g., 4-Br, 4-Cl) show optimal geometry for substrate binding .
- Solubility : Methoxy-substituted derivatives demonstrate improved solubility in polar solvents, but this comes at the cost of reduced electrophilicity .
Spectroscopic and Computational Insights
- NMR Shifts : The imine proton (CH=N) in the bromo derivative resonates at δ ~8.3–8.5 ppm, slightly downfield compared to chloro analogs (δ ~8.1–8.3 ppm), reflecting stronger deshielding by bromine .
- DFT Studies: Computational analyses of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide reveal that the bromo group lowers the LUMO energy, enhancing electrophilicity and nucleophilic attack susceptibility .
Biological Activity
(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a bromobenzylidene moiety and a methylbenzenesulfonamide group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14BrN1O2S1
- Molecular Weight : 332.24 g/mol
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of folic acid synthesis, which is crucial for bacterial growth.
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives. For instance, this compound has been tested against various cancer cell lines. Results suggest that it induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it shows promise as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition could provide a therapeutic avenue for treating cancers where carbonic anhydrase plays a role.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
Case Study 2: Anticancer Effects
In another case study, the compound was tested on MCF-7 breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours, suggesting effective anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of 4-bromobenzaldehyde with 4-methylbenzenesulfonamide. A solvent-free mechanochemical approach using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidizing agent under ball-milling conditions achieves a 90% yield . Key parameters include:
- Catalyst : DDQ (1.2 equivalents).
- Reaction Time : 30–60 minutes.
- Scale : Demonstrated for both small (2.795 mmol) and large-scale (4.04 mmol) syntheses.
- Advantages : Eliminates solvent use, enhances reproducibility, and reduces byproducts.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.50 (3H, s, CH₃), 7.26–7.85 (8H, m, aromatic protons), and 9.04 (1H, s, imine proton) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. The E-configuration of the imine bond is confirmed via torsional angles and hydrogen-bonding patterns .
Q. What are the primary biological targets or activities reported for this sulfonamide derivative?
- Methodological Answer : The bromine and sulfonamide groups enable interactions with enzymes (e.g., carbonic anhydrase) and receptors. Studies suggest:
- Antimicrobial Activity : Bromine enhances electrophilic reactivity, facilitating binding to bacterial enzymes .
- Enzyme Inhibition : Sulfonamide mimics natural substrates, disrupting folate metabolism in pathogens. Assays like MIC (Minimum Inhibitory Concentration) and kinetic inhibition studies are used .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodological Answer : Discrepancies in bond angles or torsional strains are addressed using:
- SHELX Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, C-Br bond lengths (1.89–1.91 Å) validate steric effects .
- ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots to assess positional disorder or rotational flexibility in the benzylidene moiety .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution (EAS) sites. The bromine atom directs incoming nucleophiles to the para position of the benzylidene group .
- Molecular Docking : AutoDock Vina simulates binding affinities with biological targets (e.g., HIV-1 protease), leveraging the sulfonamide’s hydrogen-bonding capacity .
Q. How do reaction conditions affect competing pathways in derivatization (e.g., oxidation vs. cyclization)?
- Methodological Answer : Mechanistic studies using:
- Kinetic Monitoring : HPLC tracks intermediates during DDQ-mediated reactions. For example, imine formation precedes cyclization to benzimidazoles under oxidative conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar media (toluene) promote cycloaddition .
Data Analysis and Optimization
Q. How can researchers reconcile discrepancies in reported yields for similar sulfonamide derivatives?
- Methodological Answer : Systematic comparison of:
| Parameter | Study A | Study B |
|---|---|---|
| Catalyst (DDQ) | 1.2 equiv | 1.0 equiv |
| Temperature | 25°C (ball-mill) | 80°C (reflux) |
| Yield | 90% | 75% |
- Conclusion : Lower temperatures and solvent-free conditions reduce side reactions, improving yield.
Q. What strategies optimize the compound’s stability during storage or biological assays?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent bromine dissociation.
- pH Stability : Buffered solutions (pH 7.4) maintain sulfonamide integrity during enzymatic assays .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
